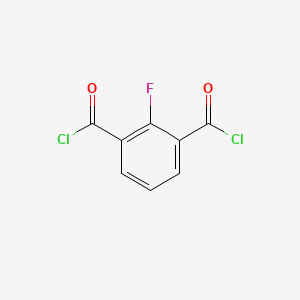
2-Fluorobenzene-1,3-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroisophthaloyl dichloride is an organic compound with the molecular formula C8H3Cl2FO2. It is a derivative of isophthaloyl dichloride, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is primarily used as an intermediate in the synthesis of various polymers and specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Fluoroisophthaloyl dichloride can be synthesized through the chlorination of 2-fluoroisophthalic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-fluoroisophthaloyl dichloride involves the use of phosgene (COCl2) as the chlorinating agent. The reaction is conducted in the presence of a catalyst, such as N-phenyl-N-methylbenzamide or 4-dimethylaminopyridine, to enhance the reaction rate and yield. The process is carried out in a solvent like dichloroethane or chlorobenzene, and the product is purified through distillation under reduced pressure .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoroisophthaloyl dichloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound reacts with water to form 2-fluoroisophthalic acid and hydrochloric acid.
Polymerization: It can react with diamines or diols to form polyamides or polyesters, respectively.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Polymerization: The reaction conditions depend on the type of polymer being synthesized.
Major Products Formed
Nucleophilic substitution: The major products are substituted derivatives of 2-fluoroisophthaloyl dichloride, such as 2-fluoroisophthaloyl diamides or diesters.
Hydrolysis: The major products are 2-fluoroisophthalic acid and hydrochloric acid.
Polymerization: The major products are high-performance polymers like polyamides and polyesters.
Applications De Recherche Scientifique
2-Fluoroisophthaloyl dichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 2-fluoroisophthaloyl dichloride primarily involves its reactivity towards nucleophiles. The compound’s chlorine atoms are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
2-Fluoroisophthaloyl dichloride can be compared with other similar compounds, such as:
Isophthaloyl dichloride: The parent compound, which lacks the fluorine atom. It has similar reactivity but different physical and chemical properties.
Terephthaloyl dichloride: A structural isomer with the chlorine atoms in the para position. It is used in the production of polyesters like polyethylene terephthalate (PET).
2-Chloroisophthaloyl dichloride: A similar compound where the fluorine atom is replaced by a chlorine atom.
The uniqueness of 2-fluoroisophthaloyl dichloride lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties to the compound. This makes it particularly useful in the synthesis of specialized polymers and materials .
Propriétés
Numéro CAS |
91129-30-5 |
|---|---|
Formule moléculaire |
C8H3Cl2FO2 |
Poids moléculaire |
221.01 g/mol |
Nom IUPAC |
2-fluorobenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8H3Cl2FO2/c9-7(12)4-2-1-3-5(6(4)11)8(10)13/h1-3H |
Clé InChI |
MBAPJWWYNFVSDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(=O)Cl)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


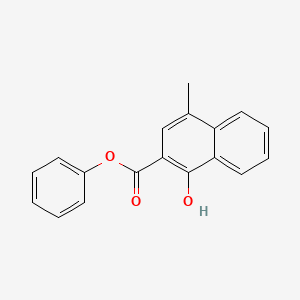
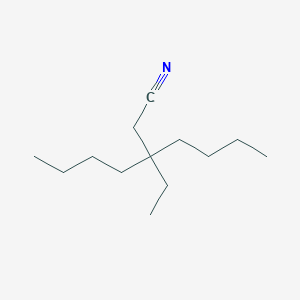
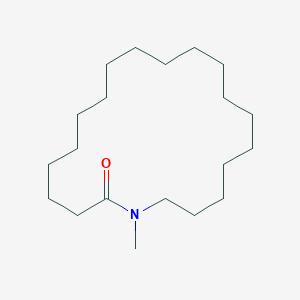
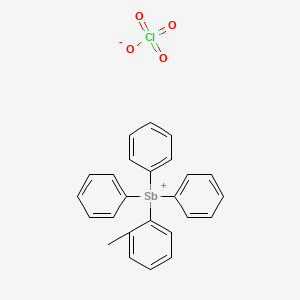
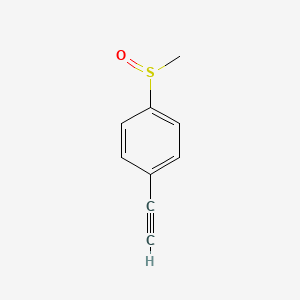
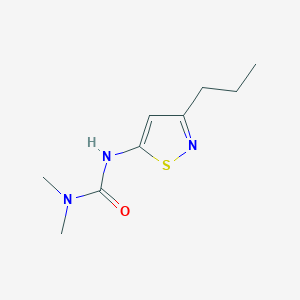
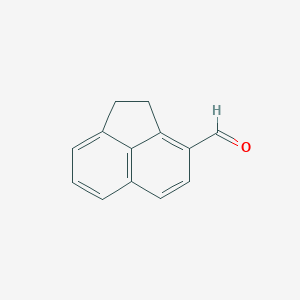
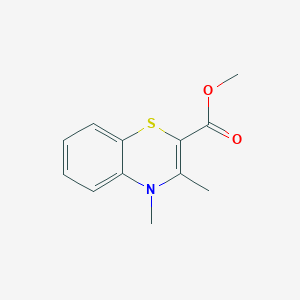
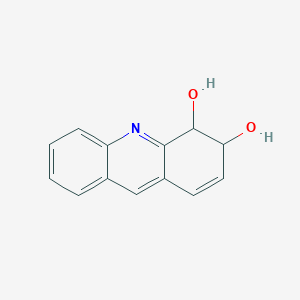
![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
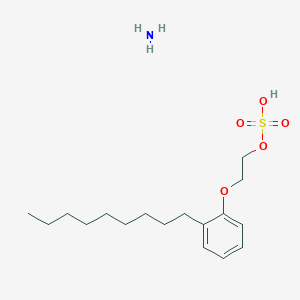
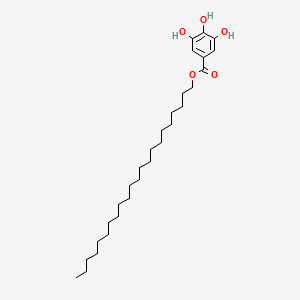
![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
